MFCD18322580
Description
The compound identifier MFCD18322580 corresponds to a specific chemical substance cataloged in the MDL (Molecular Design Limited) database. Typically, such identifiers are assigned to chemicals based on their unique structural and functional properties. For instance, analogous MDL identifiers (e.g., MFCD00003330 in ) are linked to compounds like 2-(4-nitrophenyl)benzimidazole (CAS 1761-61-1), which is synthesized via green chemistry methods using ionic liquid catalysts . While direct data on this compound is unavailable, we can extrapolate comparison frameworks from similar compounds and methodologies outlined in the evidence.
Properties
IUPAC Name |
3-[4-(ethylcarbamoyl)-3-fluorophenyl]-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F4NO3/c1-2-22-15(23)13-4-3-9(8-14(13)18)10-5-11(16(24)25)7-12(6-10)17(19,20)21/h3-8H,2H2,1H3,(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXWJBZBSJFAEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F4NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691932 | |
| Record name | 4'-(Ethylcarbamoyl)-3'-fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261955-48-9 | |
| Record name | 4'-(Ethylcarbamoyl)-3'-fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18322580” involves several steps, starting with the selection of appropriate starting materials. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained. Common synthetic routes include:
Step 1: Initial reaction of precursor compounds under controlled conditions.
Step 2: Purification of the intermediate product through techniques like crystallization or distillation.
Step 3: Final reaction to produce “this compound,” followed by purification and characterization.
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process involves:
Bulk synthesis: Using large quantities of starting materials and reagents.
Optimization of reaction conditions: To maximize yield and minimize by-products.
Purification: Employing industrial-scale techniques such as chromatography or large-scale crystallization.
Chemical Reactions Analysis
Types of Reactions: “MFCD18322580” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
“MFCD18322580” has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which “MFCD18322580” exerts its effects involves interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired outcomes. The exact mechanism depends on the context in which the compound is used, such as its role in a chemical reaction or its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Chemical comparisons typically focus on molecular properties, synthesis routes, toxicity, and analytical performance. Below is a hypothetical framework for comparing MFCD18322580 with structurally or functionally related compounds, modeled after and supplementary methodologies from other sources.
Table 1: Hypothetical Comparison of this compound and Analogous Compounds
Key Comparison Criteria:
Structural Similarity :
- Compounds with analogous functional groups (e.g., nitro, benzimidazole) may share reactivity profiles. For example, CAS 1761-61-1 contains a benzimidazole core, which is often associated with antimicrobial activity .
Synthesis Efficiency :
- Green chemistry methods (e.g., A-FGO catalysts in tetrahydrofuran) improve yield and sustainability compared to traditional routes . Similar approaches could be hypothesized for this compound.
Toxicogenomic Profiles: highlights the importance of curating toxicological data across species. Compounds like CAS 1761-61-1 with oral toxicity (H302) require careful handling, a consideration likely applicable to this compound .
Analytical Performance :
- Advanced techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry (referenced in ’s supplementary tables) are critical for purity assessment and comparative studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
